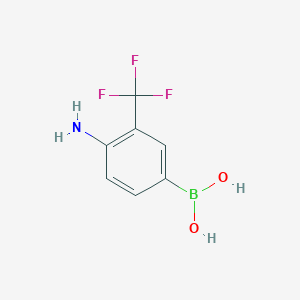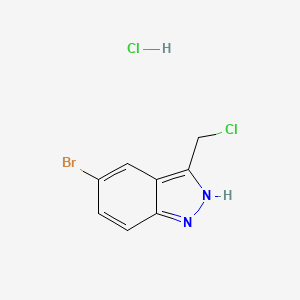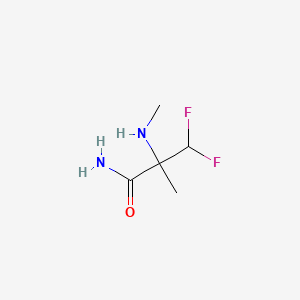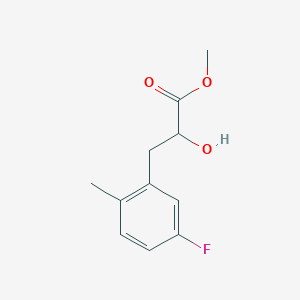![molecular formula C15H21ClN2O4S B13476911 Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl carbamate group and a chlorosulfonyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-chlorosulfonylphenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 0°C to room temperature and the use of an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperazine ring can undergo oxidation reactions to form N-oxides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products:
Sulfonamide derivatives: from nucleophilic substitution.
Sulfonyl derivatives: from reduction.
N-oxides: from oxidation.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals targeting specific biological pathways .
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is primarily based on its ability to interact with nucleophiles and electrophiles due to the presence of the chlorosulfonyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The piperazine ring can also interact with various receptors and enzymes, influencing their activity .
Comparación Con Compuestos Similares
- Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
- Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
- 1-Boc-piperazine
Uniqueness: Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is unique due to the presence of both a piperazine ring and a chlorosulfonyl phenyl group. This combination provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups .
Propiedades
Fórmula molecular |
C15H21ClN2O4S |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3 |
Clave InChI |
VGEPMRHLZPOZTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)

![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)






![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)




